molecular formula C21H23N3O5S3 B2915122 (E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1100771-49-0

(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2915122
CAS No.: 1100771-49-0
M. Wt: 493.61
InChI Key: IHSOQNBJNPTNRD-QURGRASLSA-N
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Description

(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic benzothiazole derivative offered for research purposes. This compound is designed around privileged medicinal chemistry scaffolds, suggesting significant potential for neuroscience and pharmacology investigations. The molecule integrates a benzo[d]thiazole core, a structure frequently explored in medicinal chemistry due to its diverse biological activities and ability to confer favorable properties like in vivo stability and the potential to cross the blood-brain barrier . The specific substitution pattern, including the 3-allyl and 4,7-dimethoxy groups, alongside the thiophen-2-ylsulfonyl pyrrolidine carboxamide moiety, defines its unique physicochemical and pharmacodynamic profile. While the specific biological profile of this exact compound requires research validation, its structural features are characteristic of molecules investigated as modulators of the central nervous system (CNS). The benzo[d]thiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents . The molecular framework often includes key features such as an electron-donor group and hydrophobic domains, which are associated with activity in models such as the maximal electroshock seizure (MES) test and are thought to potentially involve mechanisms like the GABAergic system . Researchers can utilize this compound as a chemical standard, a building block for synthesizing novel analogues, or a tool compound for probing biological targets in exploratory studies. It is supplied For Research Use Only. Not for diagnostic or therapeutic uses, or human consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S3/c1-4-11-23-18-15(28-2)9-10-16(29-3)19(18)31-21(23)22-20(25)14-7-5-12-24(14)32(26,27)17-8-6-13-30-17/h4,6,8-10,13-14H,1,5,7,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSOQNBJNPTNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Thiazole ring
  • Allyl group
  • Dimethoxy substituents
  • Pyrrolidine carboxamide

Molecular weight: 366.45 g/mol

The structural complexity suggests diverse interactions with biological targets, which may lead to various pharmacological effects.

Biological Activity

This compound has been studied for several potential biological activities:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzo[d]thiazole derivatives have shown the ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves inhibition of specific kinases and modulation of signaling pathways critical for cancer cell survival.

Antimicrobial Properties

Compounds containing thiazole rings are known for their antimicrobial activities. Preliminary studies suggest that this compound may disrupt bacterial cell membranes and inhibit essential enzymes, leading to bactericidal effects.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also exhibit such effects.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition: Binding to active sites of kinases or other enzymes, preventing substrate access.
  • Cell Signaling Modulation: Disruption of critical signaling pathways involved in cell proliferation and survival.
  • Membrane Disruption: Alteration of bacterial cell membranes leading to increased permeability and cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Smith et al. (2020)Reported significant cytotoxic effects against breast cancer cells with a related thiazole derivative.
Johnson et al. (2021)Demonstrated antimicrobial activity against Staphylococcus aureus, highlighting the potential for developing new antibiotics.
Lee et al. (2022)Investigated anti-inflammatory properties in a mouse model, showing reduced levels of inflammatory markers after treatment with a benzo[d]thiazole derivative.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the thiazole core through condensation reactions.
  • Introduction of allyl and methoxy groups via alkylation methods.
  • Final assembly into the pyrrolidine structure through amide bond formation.

Comparison with Similar Compounds

Target Compound

  • Core : Benzo[d]thiazole with 4,7-dimethoxy and 3-allyl substituents.
  • Linkage : (E)-configured imine bond connecting to a pyrrolidine-2-carboxamide.
  • Sulfonyl Group : Thiophen-2-ylsulfonyl attached to the pyrrolidine nitrogen.

Analogous Compounds

N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide Derivatives ():

  • Core : 1,2-Benzothiazole with substituted phenyl groups (e.g., 4-chloro, 2,6-difluoro).
  • Linkage : Carboxamide bridge to a 4-oxo-thiazolidine ring.
  • Key Differences : Lack thiophene sulfonyl or allyl groups; substituents are halogens or methyl groups.

N-Substituted 2-(4-pyridinyl) Thiazole Carboxamides (): Core: 4-Methylthiazole with 4-pyridinyl substituents. Linkage: Carboxamide bond to diverse amines.

Triazole-Thione Derivatives ():

  • Core : 1,2,4-Triazole with chlorophenyl groups.
  • Linkage : Hydrogen-bonded hexameric structure.
  • Key Differences : Triazole-thione core vs. benzo[d]thiazole; reliance on hydrogen bonding for crystallinity.

Thiadiazole-Ylidene Pyrrolidine Carboxamide ():

  • Core : 1,3,4-Thiadiazole with methyl and trifluoromethylphenyl groups.
  • Linkage : (E)-ylidene bond to pyrrolidine carboxamide.
  • Key Differences : Thiadiazole instead of benzo[d]thiazole; trifluoromethylphenyl vs. thiophene sulfonyl.

Physicochemical Properties

  • Solubility : The thiophene sulfonyl group in the target compound likely enhances hydrophilicity compared to halogenated benzothiazoles () or trifluoromethylphenyl derivatives () .
  • Stability : The (E)-imine configuration and electron-donating dimethoxy groups may improve stability relative to triazole-thiones (), which rely on hydrogen bonding .
  • Crystallinity : Unlike the hydrogen-bonded hexamers in , the target’s bulky substituents may hinder crystal packing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?

  • Methodology :

  • Step 1 : Use benzo[d]thiazole-3-carboxamide derivatives as precursors. React with substituted allyl groups under ethanol reflux (70–80°C) to form the benzo[d]thiazol-2(3H)-ylidene core .

  • Step 2 : Introduce the thiophene sulfonyl group via nucleophilic substitution or coupling reactions. For sulfonylation, use thiophen-2-ylsulfonyl chloride in dichloromethane with a base like triethylamine .

  • Step 3 : Purify intermediates via flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate stereoisomers. Final yields typically range from 37–60%, depending on substituent steric effects .

    • Key Considerations :
  • Monitor reaction progress using TLC (silica gel, UV visualization).

  • Optimize solvent polarity to enhance crystallinity for X-ray analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign signals for the allyl group (δ 5.1–5.8 ppm, multiplet), thiophene sulfonyl protons (δ 7.2–7.5 ppm), and pyrrolidine carboxamide (δ 3.1–3.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve E/Z isomerism via single-crystal analysis. Hydrogen-bonding patterns (e.g., N–H···O/S interactions) stabilize supramolecular assemblies .

Q. How to perform preliminary biological activity screening?

  • In vitro Assays :

  • Test antimicrobial activity using MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli). Compare with thiazole derivatives showing IC₅₀ values of 8–25 μM .

  • Evaluate anticancer potential via MTT assays (e.g., against HeLa or MCF-7 cells). Thiophene sulfonyl derivatives often exhibit apoptosis induction via caspase-3 activation .

    • Dosage : Use 1–100 μM concentration ranges in triplicate. Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Case Study : Discrepancies in 1H NMR signals for allyl groups may arise from rotational isomerism.

  • Solution : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe coalescence of split peaks .
  • Computational Validation : Use DFT calculations (B3LYP/6-31G*) to model optimized geometries and compare theoretical/experimental chemical shifts .

Q. What experimental design strategies optimize synthesis yield and purity?

  • Design of Experiments (DoE) :

  • Factors : Vary solvent (ethanol vs. acetonitrile), temperature (60–100°C), and reaction time (6–24 hrs).

  • Response Variables : Yield (%) and HPLC purity (>95%) .

  • Statistical Analysis : Use ANOVA to identify significant factors. For example, ethanol increases yield but reduces purity compared to acetonitrile .

    • Flow Chemistry : Implement continuous-flow reactors for sulfonylation steps. Benefits include precise temperature control and reduced side reactions (e.g., hydrolysis) .

Q. How to investigate the compound’s mechanism of action in biological systems?

  • Target Identification :

  • Use molecular docking (AutoDock Vina) to predict binding to enzymes like COX-2 or EGFR. Prioritize targets with docking scores ≤ -8.0 kcal/mol .

  • Validate via SPR (surface plasmon resonance) to measure binding affinity (KD values) .

    • Pathway Analysis : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., MAPK/ERK). Confirm with western blotting for phosphorylated proteins .

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